ピペラジン-2-カルボキサミド二塩酸塩

概要

説明

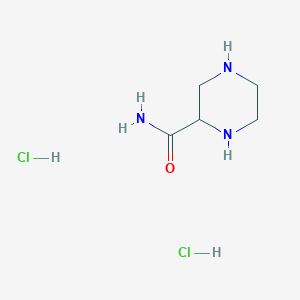

Piperazine-2-carboxamide dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. Piperazine-2-carboxamide dihydrochloride is notable for its role in the preparation of biologically active molecules and its potential therapeutic applications.

科学的研究の応用

Piperazine-2-carboxamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

Target of Action

The primary target of Piperazine-2-carboxamide dihydrochloride is a semipurified aminopeptidase from Aspergillus oryzae (LAP2) . This enzyme plays a crucial role in the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .

Mode of Action

Piperazine-2-carboxamide dihydrochloride interacts with its target, the LAP2 enzyme, to facilitate the chiral resolution of racemic piperazine-2-carboxamide . This interaction results in the conversion of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .

Biochemical Pathways

The biochemical pathway primarily affected by Piperazine-2-carboxamide dihydrochloride involves the chiral resolution of racemic piperazine-2-carboxamide . The downstream effects of this pathway result in the production of enantiopure (S)-piperazine-2-carboxylic acid .

Pharmacokinetics

The nitrogen atom sites in piperazine-based compounds serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

The result of Piperazine-2-carboxamide dihydrochloride’s action is the production of enantiopure (S)-piperazine-2-carboxylic acid from racemic piperazine-2-carboxamide . This transformation is facilitated by the LAP2 enzyme and results in a significant increase in productivity .

Action Environment

The action of Piperazine-2-carboxamide dihydrochloride is influenced by the environment in which it is used. For instance, the immobilized LAP2 enzyme can be reused for more than 10 cycles in batch without any apparent loss of activity . Moreover, the enzyme can operate continuously for more than 24 hours without affecting the reaction yield when integrated into a continuous flow mode .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of piperazine-2-carboxamide dihydrochloride typically involves the reaction of piperazine with a carboxylic acid derivative under specific conditions. One common method includes the use of flow chemistry, where a solution of nitrile in ethanol and water is passed through a column reactor at elevated temperatures to yield the primary amide . This method allows for efficient and scalable production of the compound.

Industrial Production Methods: In industrial settings, the production of piperazine-2-carboxamide dihydrochloride often involves automated flow preparation techniques. These methods integrate multiple flow chemistry devices to achieve high yields and purity . The use of continuous flow processes ensures consistent quality and reduces the risk of contamination.

化学反応の分析

Types of Reactions: Piperazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using hydrogenation techniques, often with catalysts like palladium on carbon.

Common Reagents and Conditions:

Oxidation: m-CPBA in an organic solvent.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Electron-withdrawing groups and appropriate nucleophiles.

Major Products:

Oxidation: Formation of sulfoxides.

Reduction: Formation of reduced amides.

Substitution: Formation of substituted piperazine derivatives.

類似化合物との比較

Piperazine: A basic structure found in many pharmaceuticals.

Piperidine: Another six-membered nitrogen heterocycle with similar applications.

Morpholine: A close analog with different pharmacokinetic properties.

Uniqueness: Piperazine-2-carboxamide dihydrochloride is unique due to its specific functional groups that allow for diverse chemical reactions and its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.

特性

IUPAC Name |

piperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCNBEJAVIPVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide](/img/structure/B2372272.png)

![Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372284.png)

![2-Chloro-N-[1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-yl]acetamide](/img/structure/B2372287.png)

![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide](/img/structure/B2372288.png)